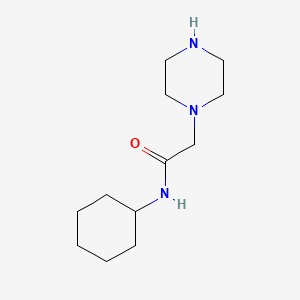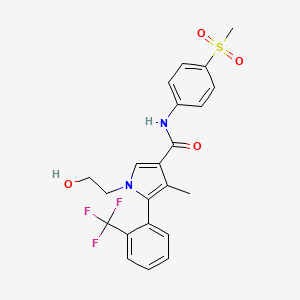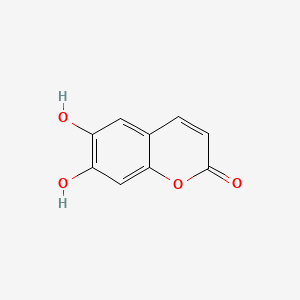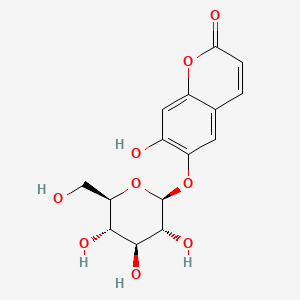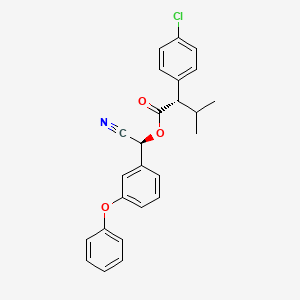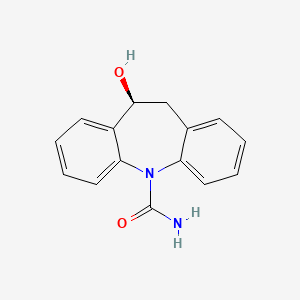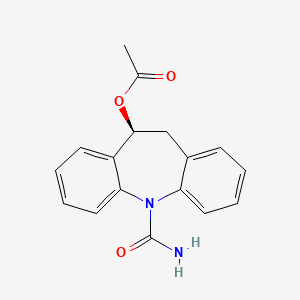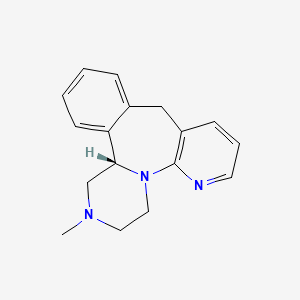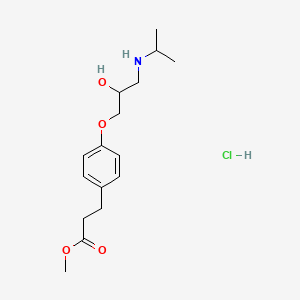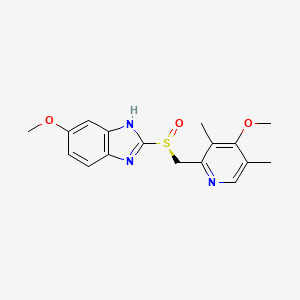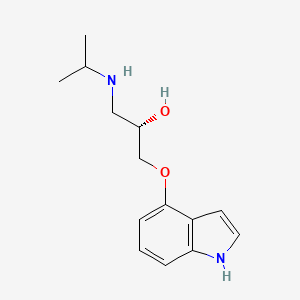![molecular formula C25H22O2 B1671325 (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid CAS No. 155701-61-4](/img/structure/B1671325.png)
(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GW5638 is a novel estrogen receptor ligand that has been studied for its potential use in treating estrogen receptor-positive breast cancer. It is a derivative of tamoxifen, a well-known selective estrogen receptor modulator, but with distinct properties that make it a promising candidate for overcoming tamoxifen resistance in breast cancer treatment .
Méthodes De Préparation
The synthesis of GW5638 involves several steps, starting from the basic structure of tamoxifen. The key modification is the introduction of a carboxylic acid side chain, which differentiates it from tamoxifen. The synthetic route typically involves the following steps:
Formation of the triphenylethylene core: This is achieved through a series of reactions including Friedel-Crafts alkylation and Grignard reactions.
Introduction of the carboxylic acid side chain: This step involves the use of specific reagents and conditions to attach the carboxylic acid group to the triphenylethylene core.
Industrial production methods for GW5638 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
GW5638 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on GW5638.
Substitution: The carboxylic acid side chain can undergo substitution reactions to form derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
GW5638 exerts its effects by binding to the estrogen receptor and inducing conformational changes that differ from those induced by tamoxifen. This results in the exposure of different surface peptides on the estrogen receptor, which in turn affects the receptor’s interaction with coactivators and corepressors. The compound functions as an antagonist in some tissues, inhibiting the agonist activity of estrogen, tamoxifen, and raloxifene, while acting as a full agonist in bone and the cardiovascular system .
Comparaison Avec Des Composés Similaires
GW5638 is compared with other estrogen receptor ligands such as tamoxifen, raloxifene, and ICI182,780:
Tamoxifen: While both compounds are derived from triphenylethylene, GW5638 has a carboxylic acid side chain that gives it distinct properties, including the ability to overcome tamoxifen resistance.
Raloxifene: GW5638 functions as an antagonist in some tissues, similar to raloxifene, but has unique agonist activity in bone and the cardiovascular system.
These comparisons highlight the uniqueness of GW5638 and its potential advantages over other estrogen receptor ligands in specific therapeutic contexts.
Propriétés
Numéro CAS |
155701-61-4 |
|---|---|
Formule moléculaire |
C25H22O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(E)-3-[4-[(Z)-1,2-diphenylbut-1-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H22O2/c1-2-23(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-16-13-19(14-17-22)15-18-24(26)27/h3-18H,2H2,1H3,(H,26,27)/b18-15+,25-23- |
Clé InChI |
HJQQVNIORAQATK-DDJBQNAASA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3 |
SMILES isomérique |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)/C=C/C(=O)O)/C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(4-(1,2-diphenylbut-1-enyl)phenyl)acrylic acid ETACSTIL GW 5638 GW-5638 GW5638 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


